3-(Difluoromethyl)-2,6-difluoropyridine
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Overview
Description
3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-2,6-difluoropyridine is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production in cells .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the TCA cycle . This inhibition disrupts the energy production process, leading to the death of the organism .
Biochemical Pathways
The compound primarily affects the TCA cycle and the electron transport chain . By inhibiting the SDH enzyme, it disrupts these pathways, leading to a decrease in ATP production. This energy deficiency can cause a variety of downstream effects, including growth inhibition and cell death .
Pharmacokinetics
Like other sdhis, it is likely to have good bioavailability due to its ability to penetrate cell membranes and reach its target site
Result of Action
The primary result of the action of this compound is the inhibition of energy production , leading to the death of the organism . This makes it an effective fungicide, as it can effectively control a broad spectrum of fungal species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and other modern techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce N-oxides or hydrogenated pyridines, respectively .
Scientific Research Applications
3-(Difluoromethyl)-2,6-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethyl phenyl sulfide
- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
3-(difluoromethyl)-2,6-difluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYICBXGNVGTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602899 |
Source
|
Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85396-63-0 |
Source
|
Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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